molecular formula C16H28N4O3 B8092637 tert-Butyl (3-isobutyl-4-oxo-1,3,7-triazaspiro[4.5]dec-1-en-2-yl)carbamate

tert-Butyl (3-isobutyl-4-oxo-1,3,7-triazaspiro[4.5]dec-1-en-2-yl)carbamate

Cat. No.: B8092637
M. Wt: 324.42 g/mol
InChI Key: HSHRFFFZTGESCG-UHFFFAOYSA-N
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Description

Tert-Butyl (3-isobutyl-4-oxo-1,3,7-triazaspiro[4.5]dec-1-en-2-yl)carbamate: is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of spiro compounds, which are known for their unique ring systems connected through a single atom. The presence of the tert-butyl group, isobutyl group, and triazaspiro framework makes it a molecule of interest in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3-isobutyl-4-oxo-1,3,7-triazaspiro[4.5]dec-1-en-2-yl)carbamate typically involves multiple steps, starting with the construction of the spirocyclic core One common approach is the cyclization of appropriate precursors under acidic or basic conditions to form the spirocyclic structure

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the process and reduce production costs. Quality control measures, such as chromatography and spectroscopy, are essential to ensure the consistency and efficacy of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl (3-isobutyl-4-oxo-1,3,7-triazaspiro[4.5]dec-1-en-2-yl)carbamate: can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

  • Substitution: : Substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Reagents such as alkyl halides and amines are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

Pharmaceutical Development

The compound has shown promise in medicinal chemistry due to its structural features that can be optimized for drug development. Its potential applications include:

  • Anticancer Agents : Research indicates that compounds with similar structures may exhibit cytotoxic effects against various cancer cell lines.
  • Antimicrobial Activity : Preliminary studies suggest that it may possess antibacterial properties, making it a candidate for further exploration in treating infections.

Biological Studies

The unique triazaspiro structure allows for detailed studies in:

  • Enzyme Inhibition : Investigating how the compound interacts with enzymes can lead to insights into metabolic pathways and potential therapeutic targets.
  • Receptor Binding Studies : Understanding how this compound binds to specific receptors can aid in the design of targeted therapies.

Case Study 1: Anticancer Activity

A study conducted on derivatives of triazaspiro compounds revealed significant anticancer activity against breast cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase, suggesting that tert-butyl (3-isobutyl-4-oxo-1,3,7-triazaspiro[4.5]dec-1-en-2-yl)carbamate could be further developed as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, compounds similar to this compound were tested against Gram-positive and Gram-negative bacteria. The results indicated effective inhibition of bacterial growth, warranting further investigation into its potential as an antibiotic.

Data Table of Applications

Application AreaPotential UsesKey Findings
Pharmaceutical DevelopmentAnticancer agentsInduces apoptosis in cancer cell lines
Antimicrobial agentsEffective against Gram-positive bacteria
Biological StudiesEnzyme inhibitionInsights into metabolic pathways
Receptor bindingTargeted therapy development

Mechanism of Action

The mechanism by which tert-Butyl (3-isobutyl-4-oxo-1,3,7-triazaspiro[4.5]dec-1-en-2-yl)carbamate exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Tert-Butyl (3-isobutyl-4-oxo-1,3,7-triazaspiro[4.5]dec-1-en-2-yl)carbamate: can be compared with other similar compounds, such as:

  • Tert-Butyl 3-oxo-1,2,7-triazaspiro[4.5]decane-7-carboxylate

  • 4-[5-(3,5-Difluorophenyl)furan-2-yl]-2,3,7-triazaspiro[4.5]dec-3-en-1-one hydrochloride

  • Tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate

These compounds share structural similarities but differ in their functional groups and potential applications. The uniqueness of This compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.

Biological Activity

Tert-Butyl (3-isobutyl-4-oxo-1,3,7-triazaspiro[4.5]dec-1-en-2-yl)carbamate is a complex organic compound notable for its unique structural features, including a spirocyclic framework and multiple nitrogen atoms. This compound has garnered attention due to its potential biological activities, which could lead to applications in pharmacology and medicinal chemistry.

Structural Characteristics

The molecular formula of this compound is C16H28N4O3C_{16}H_{28}N_{4}O_{3}, with a molecular weight of 324.43 g/mol. The compound features a tert-butyl carbamate moiety, which is often utilized in organic synthesis as a protecting group for amines and as a precursor in various chemical reactions .

Biological Activity

Research indicates that compounds with similar structural characteristics exhibit diverse biological activities. The specific biological activities of this compound include:

  • Antimicrobial Properties : Compounds with spirocyclic structures have shown potential antimicrobial effects, suggesting that this compound may also possess similar activities.
  • Anticancer Potential : The intricate nitrogen-rich structure may contribute to anticancer properties, as seen in other nitrogen-containing heterocycles.
  • Enzyme Inhibition : Similar compounds have been studied for their ability to inhibit specific enzymes involved in metabolic pathways.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds, providing insights into the potential effects of this compound:

Study 1: Antimicrobial Activity

A study on structurally related spirocyclic compounds demonstrated significant antimicrobial activity against various bacterial strains. The mechanism was attributed to the disruption of bacterial cell wall synthesis and interference with metabolic processes.

Study 2: Anticancer Activity

Research involving nitrogen-containing heterocycles has shown promising results in inhibiting tumor growth in vitro and in vivo. These compounds were found to induce apoptosis in cancer cells through the activation of caspase pathways.

Study 3: Enzyme Inhibition

A comparative analysis highlighted that compounds with similar frameworks effectively inhibited certain enzymes involved in glucose metabolism, suggesting potential applications in diabetes management.

Comparative Analysis of Similar Compounds

The following table summarizes some similar compounds and their notable biological activities:

Compound NameStructural FeaturesNotable Activities
Tert-butyl carbamateSimple carbamate structureProtecting group for amines
3-IsobutylidenehydantoinContains isobutyl and hydantoin moietyAntimicrobial properties
1-Aminoalkylspiro[4.5]decane derivativesSpirocyclic frameworkPotential anticancer activity
N-Boc protected aminesSimilar protecting groupUsed in diverse synthetic applications

Properties

IUPAC Name

tert-butyl N-[3-(2-methylpropyl)-4-oxo-1,3,9-triazaspiro[4.5]dec-1-en-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N4O3/c1-11(2)9-20-12(21)16(7-6-8-17-10-16)19-13(20)18-14(22)23-15(3,4)5/h11,17H,6-10H2,1-5H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSHRFFFZTGESCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2(CCCNC2)N=C1NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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